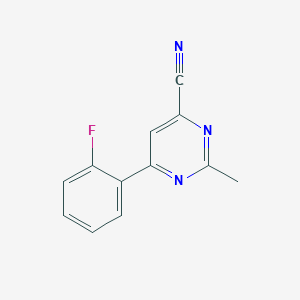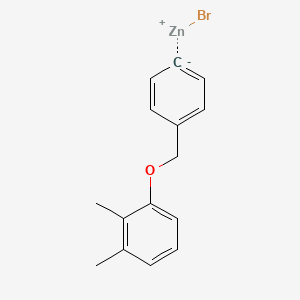
4-(2,3-Dimethylphenoxymethyl)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. Organozinc compounds are known for their utility in forming carbon-carbon bonds, making them valuable reagents in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(2,3-dimethylphenoxymethyl)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(2,3-dimethylphenoxymethyl)bromobenzene+Zn→4-(2,3-dimethylphenoxymethyl)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The compound is often produced in bulk and stored in specialized containers to maintain its stability.
化学反応の分析
Types of Reactions
4-(2,3-dimethylphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc bromide moiety acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize organozinc compounds.
Temperature and Atmosphere: Reactions are typically conducted at controlled temperatures under an inert atmosphere to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
科学的研究の応用
4-(2,3-dimethylphenoxymethyl)phenylzinc bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
作用機序
The mechanism of action of 4-(2,3-dimethylphenoxymethyl)phenylzinc bromide in chemical reactions involves the transfer of the phenyl group from zinc to another molecule. This transfer is facilitated by the presence of a catalyst, such as palladium, which helps in the formation of a new carbon-carbon bond. The zinc atom acts as a stabilizing agent, allowing the phenyl group to participate in various reactions.
類似化合物との比較
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound with similar reactivity.
4-Fluorophenylzinc Bromide: Another organozinc compound with a fluorine substituent, offering different reactivity and selectivity.
Benzylzinc Bromide: Used in similar coupling reactions but with a benzyl group instead of a phenyl group.
Uniqueness
4-(2,3-dimethylphenoxymethyl)phenylzinc bromide is unique due to the presence of the 2,3-dimethylphenoxymethyl group, which can impart specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules where precise control over the reaction outcome is required.
特性
分子式 |
C15H15BrOZn |
|---|---|
分子量 |
356.6 g/mol |
IUPAC名 |
bromozinc(1+);1,2-dimethyl-3-(phenylmethoxy)benzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12-7-6-10-15(13(12)2)16-11-14-8-4-3-5-9-14;;/h4-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
XXYGWKIILQIPBG-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(=CC=C1)OCC2=CC=[C-]C=C2)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


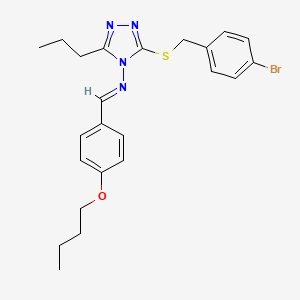
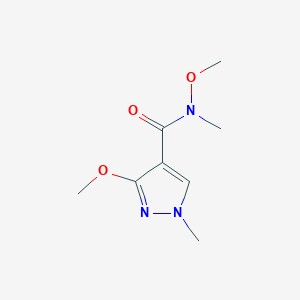


![N-(1-benzylpiperidin-4-yl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B14870597.png)
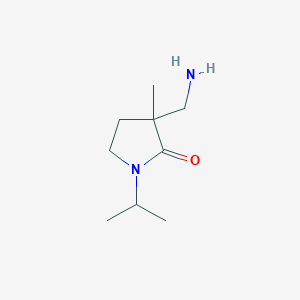
![(E)-16-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B14870607.png)


![3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide](/img/structure/B14870625.png)
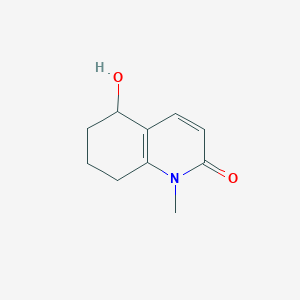
![(2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14870660.png)
![7-(2-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14870661.png)
